REACTION_CXSMILES
|
B.C1COCC1.C(O[C:12]([N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH:15]1[C:27]([OH:29])=O)=[O:13])(C)(C)C.[H-].[Na+]>C1COCC1>[O:13]=[C:12]1[N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:21])[CH2:16][CH:15]2[CH2:27][O:29]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.366 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to rt
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was carefully quenched by the dropwise addition of MeOH
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH (2×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was twice dissolved in THF (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in THF (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in EtOAc (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The white, crystalline solid was collected by filtration after 5 h
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The white, crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2N1CCN(C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B.C1COCC1.C(O[C:12]([N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH:15]1[C:27]([OH:29])=O)=[O:13])(C)(C)C.[H-].[Na+]>C1COCC1>[O:13]=[C:12]1[N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:21])[CH2:16][CH:15]2[CH2:27][O:29]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.366 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to rt
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was carefully quenched by the dropwise addition of MeOH
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH (2×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was twice dissolved in THF (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in THF (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in EtOAc (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The white, crystalline solid was collected by filtration after 5 h
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The white, crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2N1CCN(C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B.C1COCC1.C(O[C:12]([N:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH:15]1[C:27]([OH:29])=O)=[O:13])(C)(C)C.[H-].[Na+]>C1COCC1>[O:13]=[C:12]1[N:14]2[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:21])[CH2:16][CH:15]2[CH2:27][O:29]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.366 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to rt
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was carefully quenched by the dropwise addition of MeOH
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH (2×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was twice dissolved in THF (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in THF (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in EtOAc (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The white, crystalline solid was collected by filtration after 5 h
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The white, crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2N1CCN(C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |